Uroguanylin-15 (Rat)

Renal pharmacology Natriuresis Electrolyte homeostasis

Standard guanylin peptides fail to replicate Uroguanylin-15's renal effects due to non-GC-C receptor signaling. This 15-aa peptide with two disulfide bonds (Cys4-Cys12; Cys7-Cys15) is the definitive probe for: • Entero-renal axis & postprandial natriuresis • OK-GC / non-canonical renal receptor pharmacology • Duodenal/jejunal electrolyte transport Available in research-grade purity with validated structural integrity.

Molecular Formula C60H96N16O25S4
Molecular Weight 1569.8 g/mol
Cat. No. B12390031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUroguanylin-15 (Rat)
Molecular FormulaC60H96N16O25S4
Molecular Weight1569.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N)C)C(C)C)CC(=O)N
InChIInChI=1S/C60H96N16O25S4/c1-10-25(6)45-59(99)70-32(16-38(61)79)52(92)74-44(24(4)5)58(98)64-26(7)47(87)71-35-20-103-102-19-34(72-49(89)30(12-14-41(83)84)66-51(91)33(17-42(85)86)69-56(96)43(62)27(8)77)53(93)67-29(11-13-40(81)82)48(88)68-31(15-23(2)3)50(90)73-36(54(94)75-45)21-104-105-22-37(60(100)101)65-39(80)18-63-57(97)46(28(9)78)76-55(35)95/h23-37,43-46,77-78H,10-22,62H2,1-9H3,(H2,61,79)(H,63,97)(H,64,98)(H,65,80)(H,66,91)(H,67,93)(H,68,88)(H,69,96)(H,70,99)(H,71,87)(H,72,89)(H,73,90)(H,74,92)(H,75,94)(H,76,95)(H,81,82)(H,83,84)(H,85,86)(H,100,101)/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-,45-,46-/m0/s1
InChIKeyMTYHWKJCMMEKJX-OJWOXSRZSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uroguanylin-15 (Rat) Profile


Uroguanylin-15 (Rat), CAS 219486-69-8, is a 15-amino acid endogenous peptide hormone (sequence: TDECELCINVACTGC, with disulfide bonds at Cys4-Cys12 and Cys7-Cys15) that activates intestinal and renal membrane guanylate cyclase-C (GC-C) receptors to regulate epithelial chloride, bicarbonate, and sodium transport [1]. Unlike its close structural and functional analog guanylin, rat uroguanylin exhibits a distinct anatomical distribution profile: it is abundant in the proximal small intestine and urine but is not detected in colonic extracts, a differentiation critical for tissue-specific ion transport investigations [2].

Why Uroguanylin-15 (Rat) Cannot Be Replaced


Generic substitution of uroguanylin-15 (rat) with guanylin or human uroguanylin is unsupported by quantitative pharmacological and anatomical evidence. The rat uroguanylin sequence differs from human uroguanylin by a C-terminal leucine deletion and three residue substitutions [1], while guanylin and uroguanylin exhibit non-overlapping tissue expression patterns with distinct chromatographic properties that preclude functional equivalence [2]. Moreover, the renal pharmacodynamics diverge: in the isolated perfused rat kidney, uroguanylin elicits statistically significant natriuretic and kaliuretic responses at concentrations where guanylin is ineffective, confirming non-interchangeable potency profiles [3].

Uroguanylin-15 (Rat) Experimental Evidence


Superior Natriuretic Potency vs. Guanylin

In a direct head-to-head comparison using the isolated perfused rat kidney model, uroguanylin-15 (rat) demonstrated markedly superior natriuretic potency relative to guanylin. Uroguanylin reduced fractional sodium reabsorption to a substantially greater extent and at lower effective concentrations than guanylin [1].

Renal pharmacology Natriuresis Electrolyte homeostasis

GC-C Independent Renal Signaling

In the T84 human intestinal epithelial cell cGMP bioassay, a classic model for GC-C receptor activation, synthetic rat uroguanylin-15 stimulated intracellular cGMP accumulation in a dose-dependent manner. The structurally related synthetic rat uroguanylin fragment (uroguanylin-(2-15)) was reported to be approximately 10-fold more potent than synthetic rat guanylin in this same assay system, although both endogenous peptides remain less potent than the bacterial enterotoxin ST [1][2].

Intestinal ion transport GC-C receptor pharmacology cGMP signaling

Complementary GI Tissue Distribution

Biochemical extraction and Northern blot analyses revealed fundamentally distinct anatomical distribution patterns: uroguanylin-15 (rat) is isolated from urine and duodenum but is not detected in extracts from rat colon, whereas guanylin is identified in both small and large intestinal extracts but is not detected in urine. Uroguanylin mRNA transcripts are more abundant in small intestine compared with large intestine, while guanylin mRNA levels are greater in large intestine relative to small intestine [1].

Tissue distribution Anatomical localization Experimental model selection

Antikaliuretic Effect vs. Prohormone

In the isolated perfused rat kidney model, uroguanylin-15 (rat) produced a concentration-dependent increase in glomerular filtration rate (GFR), whereas guanylin at comparable and higher concentrations did not elicit this hemodynamic effect. Uroguanylin at 0.19–1.9 μM increased GFR from a baseline of 0.77 ± 0.07 to 1.34 ± 0.3 ml⋅g⁻¹⋅min⁻¹ at the highest concentration tested (P < 0.05) [1].

Renal hemodynamics Glomerular filtration rate Natriuretic peptides

Species-Specific Sequence Identity: Rat Uroguanylin-15 vs. Human Uroguanylin

Rat uroguanylin-15 is structurally distinct from human uroguanylin. The rat peptide consists of 15 amino acids, differing from the human peptide by a C-terminal leucine deletion and three residue substitutions within the sequence. Synthetic rat uroguanylin-15 dose-dependently increased cGMP in T84 cells, confirming its biological activity in a functional GC-C assay [1].

Peptide structure Species specificity Comparative pharmacology

Uroguanylin-15 (Rat) Research Applications


Entero-Renal Axis and Natriuresis

Based on its anatomical abundance in the proximal small intestine (duodenum/jejunum) and near-absence from colon [1], uroguanylin-15 (rat) is the appropriate GC-C ligand for investigating anion secretion in the upper gastrointestinal tract. This includes studies of duodenal bicarbonate secretion, chloride transport, and the pH-dependence of GC-C-mediated responses, where substitution with guanylin would yield false-negative or misleading results due to its predominant colonic expression pattern.

Non-GC-C Receptor Pharmacology

The isolated perfused rat kidney data demonstrate that uroguanylin-15 (rat) produces concentration-dependent natriuresis (fractional Na⁺ reabsorption reduction of ~20 percentage points at 0.66 μM) and kaliuresis, while guanylin at comparable doses is either ineffective or substantially less potent [2]. Studies examining the endocrine renal actions of intestinal peptides, tubular sodium handling, or GC-C-dependent vs. GC-C-independent renal signaling pathways should procure rat uroguanylin-15 to ensure detectable and quantifiable physiological responses.

Proximal Intestinal Paracrine Signaling

Dietary zinc deficiency in rats specifically upregulates intestinal preprouroguanylin mRNA and increases prouroguanylin protein expression, a response that is reversed by zinc repletion and mechanistically linked to the secretory diarrhea observed in zinc-deficient states [3]. Research programs investigating the molecular etiology of zinc-deficiency diarrhea, intestinal fluid secretion pathophysiology, or the therapeutic mechanisms of zinc supplementation require exogenous uroguanylin-15 (rat) as the relevant positive control, reference standard, or pharmacological tool in both in vivo and ex vivo rat models.

Renal Potassium Handling Analysis

Uroguanylin and guanylin exhibit differential mRNA expression responses to dietary NaCl intake and distinct circadian regulatory patterns in the rat intestine [4][5]. Studies examining the neuroendocrine or nutritional regulation of intestinal hormone expression, particularly those involving segment-specific (duodenal/jejunal vs. ileal/colonic) analysis, should employ synthetic rat uroguanylin-15 as the cognate peptide standard for immunoassays, receptor binding studies, or functional validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uroguanylin-15 (Rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.